

# SJF620 Hydrochloride: A Comparative Selectivity Analysis

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## Compound of Interest

Compound Name: SJF620 hydrochloride

Cat. No.: B8143839

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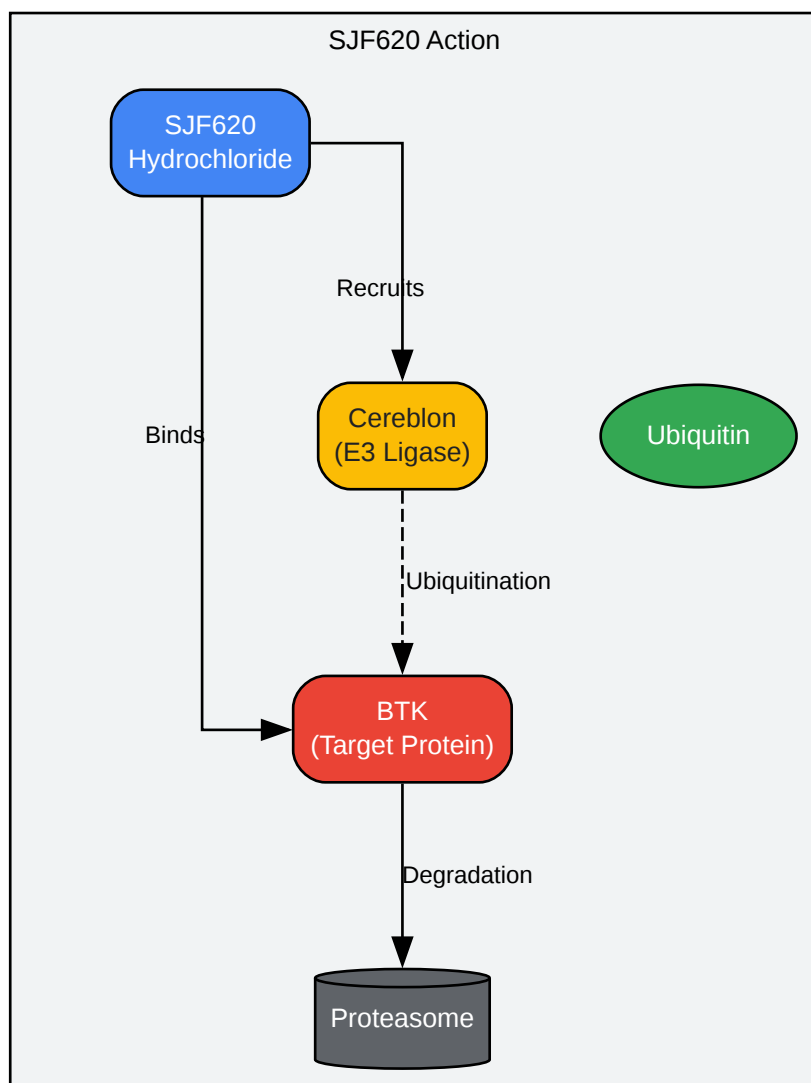
This guide provides a comprehensive comparison of **SJF620 hydrochloride**, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK), with alternative BTK-targeting agents. The focus is on selectivity, a critical attribute for therapeutic candidates, supported by available experimental data and detailed methodologies.

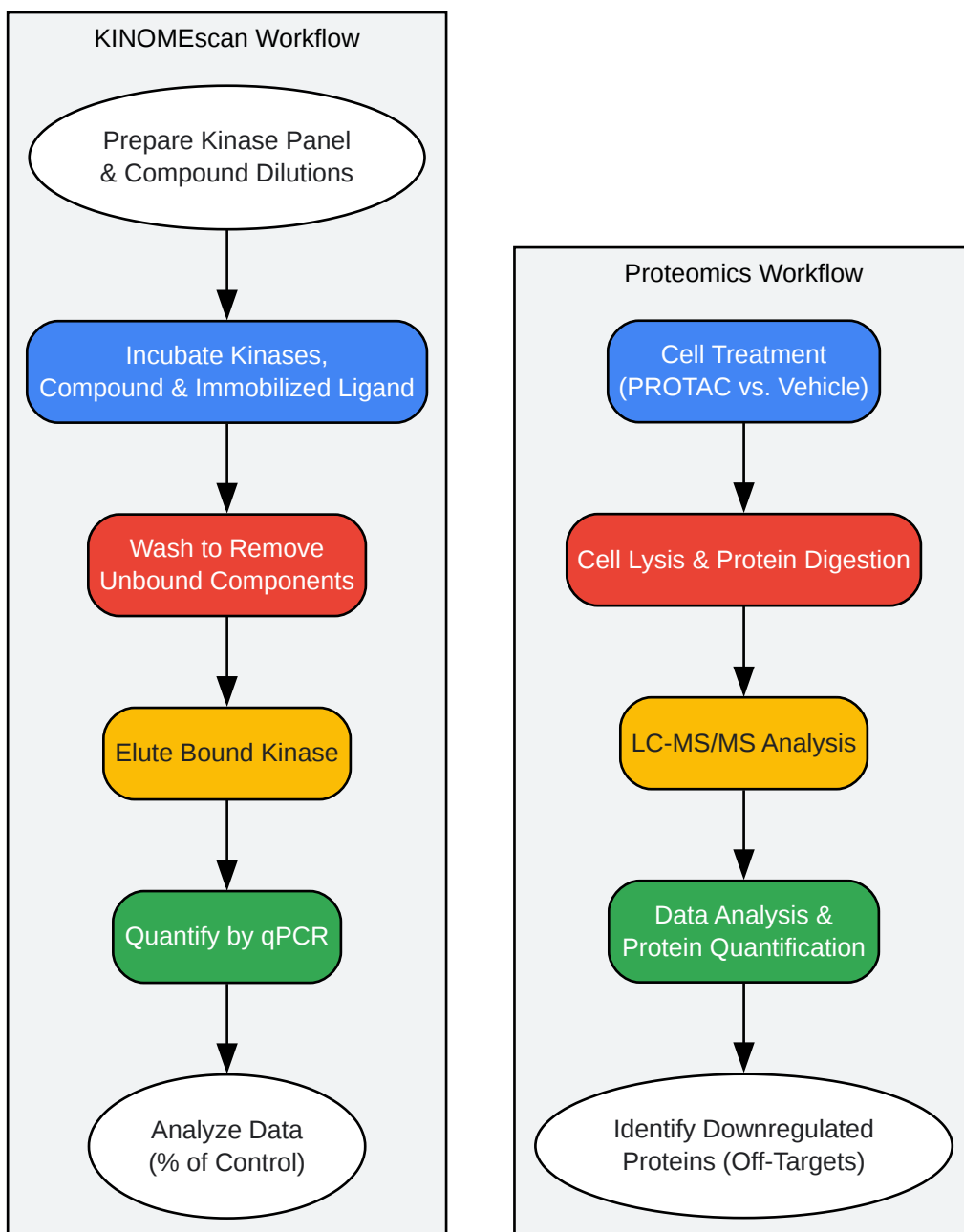
## Executive Summary

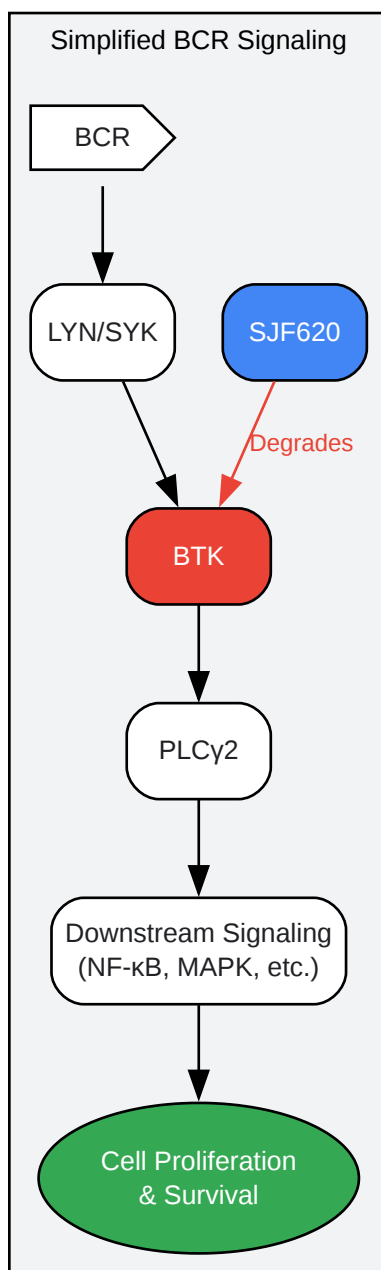
**SJF620 hydrochloride** is a novel BTK degrader that leverages the cell's natural protein disposal system to eliminate BTK, a key protein in B-cell signaling pathways.<sup>[1][2]</sup> It was developed as a successor to the earlier BTK degrader MT802, with a primary focus on improving pharmacokinetic properties.<sup>[1]</sup> While direct, publicly available kinome-wide selectivity data for **SJF620 hydrochloride** is limited, this guide provides a comparative framework using data from established BTK inhibitors, ibrutinib (a first-generation inhibitor known for off-target effects) and acalabrutinib (a more selective second-generation inhibitor). This comparison highlights the importance of selectivity in the development of BTK-targeting therapies.

## Mechanism of Action: Targeted Protein Degradation

**SJF620 hydrochloride** is a heterobifunctional molecule. One end binds to BTK, and the other recruits the Cereblon (CRBN) E3 ubiquitin ligase.<sup>[1][2][3]</sup> This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. This catalytic mechanism allows for the removal of the target protein rather than just its inhibition.







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## References

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